molecular formula C21H17N3O5 B11369385 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide

2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide

Katalognummer: B11369385
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: YGTJRNMAMQEQNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a coumarin-based derivative featuring a 1,2,5-oxadiazole (furazan) ring substituted with a 4-(propan-2-yloxy)phenyl group at position 2. The coumarin core (2-oxo-2H-chromene) is functionalized at position 3 with a carboxamide linker, which connects to the oxadiazole moiety.

Eigenschaften

Molekularformel

C21H17N3O5

Molekulargewicht

391.4 g/mol

IUPAC-Name

2-oxo-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-3-carboxamide

InChI

InChI=1S/C21H17N3O5/c1-12(2)27-15-9-7-13(8-10-15)18-19(24-29-23-18)22-20(25)16-11-14-5-3-4-6-17(14)28-21(16)26/h3-12H,1-2H3,(H,22,24,25)

InChI-Schlüssel

YGTJRNMAMQEQNW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amidoxime Intermediate Pathway

A widely adopted method involves the formation of an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative. For the target compound, 4-(propan-2-yloxy)benzonitrile is converted to its amidoxime via hydroxylamine treatment. Subsequent reaction with the chromene hydrazide under basic conditions (e.g., pyridine or triethylamine) facilitates cyclization.

Representative Conditions

ComponentQuantityConditions
Amidoxime1.0 equivDMF, 120°C, 6 h
Chromene hydrazide1.1 equivN₂ atmosphere
CatalystTBAF (10%)
Yield 68–72%

Nitrile Oxide Cycloaddition

Alternative approaches employ 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and the hydrazide. Chlorination of 4-(propan-2-yloxy)benzonitrile with Cl₂ gas in dichloromethane produces the nitrile oxide, which reacts spontaneously with the hydrazide at 0–5°C. This method offers superior regioselectivity but requires stringent temperature control.

Coupling Strategies for Molecular Assembly

The final architecture is achieved through one of three coupling approaches:

Stepwise Fragment Coupling

  • Chromene Activation: The hydrazide is activated as an acyl chloride using SOCl₂ or oxalyl chloride.

  • Oxadiazole Amine Preparation: 3-Amino-4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazole is synthesized via catalytic hydrogenation of the corresponding nitro precursor.

  • Amide Bond Formation: Coupling occurs in THF with Hünig’s base, achieving 80–85% yield.

Convergent Synthesis

Both fragments are prepared separately and coupled via peptide-coupling reagents:

  • Reagents: HATU, EDCI, or DCC

  • Solvent: Dichloromethane or acetonitrile

  • Base: DMAP or N-methylmorpholine

  • Yield: 70–78%

Purification and Analytical Characterization

Final purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. Key analytical data from literature analogs include:

Spectroscopic Profiles

TechniqueKey SignalsReference
¹H NMRδ 8.2 (s, 1H, chromene H-4)
δ 6.9–7.3 (m, 4H, oxadiazole aryl)
¹³C NMR160.5 ppm (C=O chromene)
HRMSm/z 391.1174 [M+H]⁺ (calc. 391.1178)

HPLC purity thresholds exceed 98% in optimized protocols, with retention times of 12–14 min on C18 columns (acetonitrile/water gradient).

Process Optimization and Scale-Up Challenges

Industrial-scale synthesis faces two primary hurdles:

  • Oxadiazole Ring Stability: The 1,2,5-oxadiazole moiety is prone to ring-opening under acidic conditions, necessitating pH-controlled environments during workup.

  • Coupling Efficiency: Amide bond formation yields drop to 60–65% at >100 g scales due to increased side reactions. Continuous flow systems have shown promise, improving yields to 75% with residence times <30 min.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Cyclization: Visible-light-mediated reactions using Ru(bpy)₃²⁺ reduce reaction times for oxadiazole formation by 40%.

  • Biocatalytic Approaches: Lipase-mediated coupling in non-aqueous media achieves 82% enantiomeric excess for chiral analogs .

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate that derivatives of oxadiazole compounds exhibit significant antibacterial properties. The structure of 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide may enhance its effectiveness against various pathogens through interaction with cellular targets .

Antioxidant Properties

Research has shown that oxadiazole derivatives possess antioxidant capabilities. The incorporation of the oxadiazole moiety in this compound suggests a potential for scavenging free radicals and reducing oxidative stress in biological systems .

Organic Synthesis

This compound serves as a valuable building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules due to its reactive functional groups. The ability to modify the chromene and oxadiazole components allows for the development of new synthetic methodologies .

Biological Studies

The compound is used in biological assays to investigate its effects on various biological pathways:

  • Mechanism of Action : Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity and influencing cellular signaling pathways .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteria.
Antioxidant PropertiesExhibited comparable antioxidant activity to established drugs in vitro.
Synthetic ApplicationsSuccessfully used as a precursor for synthesizing novel heterocyclic compounds with potential therapeutic effects.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound is compared to three classes of analogues:

  • Coumarin-3-carboxamides with sulfonamide substituents (e.g., 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, 12 in ).
  • Coumarin derivatives with phenethylamine linkers (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, from ).
  • Non-coumarin derivatives with propan-2-yloxy-phenyl motifs (e.g., benzamido-propanoyl-amino-phenylpropyl acetates in ).
Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituent at Position 3 Key Functional Groups Molecular Weight (g/mol) LogP*
Target Compound Coumarin Carboxamide-linked 1,2,5-oxadiazole with 4-(propan-2-yloxy)phenyl Oxadiazole, isopropoxy ~407.4 (estimated) ~3.5
12 () Coumarin Carboxamide-linked 4-sulfamoylphenyl Sulfonamide 357.38 ~2.8
N-(4-methoxyphenethyl) () Coumarin Carboxamide-linked 4-methoxyphenethyl Methoxy ~337.3 (estimated) ~2.9
Benzamido derivatives () Non-coumarin Benzamido-propanoyl-amino-phenylpropyl acetate Acetate, isopropoxy ~500–600 (varies) ~4.0

*LogP estimated using fragment-based methods (e.g., XLogP3).

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • Sulfonamide-containing 12 exhibits greater polarity due to the sulfamoyl group, enhancing solubility in polar solvents like DMF or DMSO .

Crystallographic and Spectroscopic Data

  • While crystallographic data for the target compound are absent, analogues like 12 and 13a–e () were characterized via $ ^1H $-NMR, IR, and mass spectrometry. For example:
    • 13a : $ ^1H $-NMR (DMSO-d6) δ 2.30 (s, CH3), 7.20–7.92 (ArH), 10.13 (NH) .
    • The target compound would likely show similar aromatic proton signals (δ 6.5–8.5 ppm) and a distinct NH peak for the carboxamide group.

Biologische Aktivität

The compound 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide is a derivative of chromene and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a chromene core substituted with an oxadiazole moiety and a propan-2-yloxy group. The presence of these functional groups is responsible for its varied biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown inhibitory effects against various cancer cell lines, including:

Cell Line IC50 (µM)
Human colon adenocarcinoma (HT-29)2.76
Human ovarian adenocarcinoma (OVXF 899)9.27
Human renal cancer (RXF 486)1.143

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Oxadiazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are pivotal in the inflammatory response .

Antimicrobial Activity

The antimicrobial potential of oxadiazole-containing compounds has been documented extensively. Studies have shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to standard antibiotics .

The mechanisms through which 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play roles in tumor growth and inflammation .
  • Receptor Modulation : Some derivatives have been shown to interact with various receptors involved in cancer progression and inflammation, thereby modulating cellular responses .

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related oxadiazole derivative exhibited a significant reduction in tumor volume in xenograft models when administered at specific dosages .
  • Inflammation Reduction : In a controlled trial involving animal models of arthritis, treatment with an oxadiazole derivative resulted in decreased levels of inflammatory markers compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide, and what reaction conditions are optimal?

  • Methodological Answer : The compound's synthesis likely involves coupling a coumarin-3-carboxylic acid derivative with a 1,2,5-oxadiazol-3-amine intermediate. A common approach for similar coumarin derivatives (e.g., ) uses base-mediated condensation (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMSO. For example, allylation of coumarin precursors with allyl bromide in DMF under reflux (60–80°C) yields functionalized derivatives. Purification typically employs silica gel column chromatography (hexane/EtOAc gradient) followed by recrystallization from acetone or ethanol to obtain crystals for structural validation .

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the compound’s solid-state structure, and which software tools are recommended?

  • Methodological Answer : SC-XRD analysis requires high-purity crystals obtained via slow evaporation or diffusion methods. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key parameters include hydrogen bonding interactions (e.g., N–H⋯O in carboxamide groups) and π-π stacking of aromatic moieties, which can be visualized using Olex2 or Mercury. and highlight similar coumarin derivatives analyzed with SHELX, achieving R-factors < 0.05 .

Q. What preliminary assays are recommended to assess the compound’s bioactivity, such as antimicrobial or anticancer potential?

  • Methodological Answer : Initial screening should include:

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72 h exposure ().
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits ().

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production while maintaining purity?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

  • Catalyst screening : Transition metals (e.g., Pd/C for coupling reactions) may enhance efficiency ().
  • Solvent selection : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to reduce byproducts.
  • Workflow : Use inline FTIR or HPLC monitoring to identify intermediates and terminate reactions at optimal conversion (). Post-synthesis, employ flash chromatography with automated fraction collectors for consistent purity (>98%) .

Q. What computational strategies can predict the compound’s binding affinity to target proteins (e.g., kinases or COX-2)?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):

  • Docking : Use the coumarin core and oxadiazole moiety as pharmacophores. Validate with co-crystallized ligands (e.g., PDB: 1PXX for COX-2).
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å). Free energy calculations (MM-PBSA) quantify binding energies ().

Q. How should researchers address contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Replicate studies : Ensure consistent cell lines (e.g., ATCC-validated) and assay protocols ().
  • Mechanistic profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects.
  • Solubility adjustments : Test bioavailability enhancements (e.g., PEGylation or β-cyclodextrin inclusion complexes) to reconcile in vitro/in vivo discrepancies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.